molecular formula C13H13F6NO B14358918 N,N-Bis(3,3,3-trifluoropropyl)benzamide CAS No. 90238-19-0

N,N-Bis(3,3,3-trifluoropropyl)benzamide

Cat. No.: B14358918
CAS No.: 90238-19-0
M. Wt: 313.24 g/mol
InChI Key: BVVCXZUUQKIXQX-UHFFFAOYSA-N
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Description

N,N-Bis(3,3,3-trifluoropropyl)benzamide is a chemical compound with the molecular formula C13H13F6NO It is characterized by the presence of a benzamide core substituted with two 3,3,3-trifluoropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

C6H5COCl+2CF3CH2CH2NH2C6H5CON(CF3CH2CH2)2+2HCl\text{C}_6\text{H}_5\text{COCl} + 2 \text{CF}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CON(CF}_3\text{CH}_2\text{CH}_2)_2 + 2 \text{HCl} C6​H5​COCl+2CF3​CH2​CH2​NH2​→C6​H5​CON(CF3​CH2​CH2​)2​+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or organometallic compounds can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield benzoic acid and 3,3,3-trifluoropropylamine.

Scientific Research Applications

N,N-Bis(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Bis(3,3,3-trifluoropropyl)benzamide involves its interaction with specific molecular targets. The trifluoropropyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • N-(3,3,3-Trifluoropropyl)benzamide
  • N,N-Bis(2,2,2-trifluoroethyl)benzamide

Uniqueness

N,N-Bis(3,3,3-trifluoropropyl)benzamide is unique due to the presence of two trifluoropropyl groups, which impart distinct chemical and physical properties compared to similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

90238-19-0

Molecular Formula

C13H13F6NO

Molecular Weight

313.24 g/mol

IUPAC Name

N,N-bis(3,3,3-trifluoropropyl)benzamide

InChI

InChI=1S/C13H13F6NO/c14-12(15,16)6-8-20(9-7-13(17,18)19)11(21)10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

BVVCXZUUQKIXQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCC(F)(F)F)CCC(F)(F)F

Origin of Product

United States

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